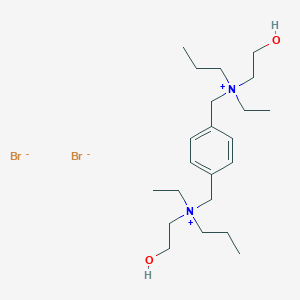
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, (p-phenylenedimethylene)bis(ethyl(2-hydroxyethyl)propyl-, dibromide, also known as A23187, is a calcium ionophore that is commonly used in scientific research. It was first isolated from the bacterium Streptomyces chartreusensis in 1972 and has since become an important tool for studying calcium signaling and other cellular processes.
Mecanismo De Acción
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE acts as a calcium ionophore, meaning that it facilitates the transport of calcium ions across cell membranes. It does this by binding to calcium ions and forming a complex that can pass through the cell membrane. Once inside the cell, the calcium ions can interact with various cellular proteins and enzymes to regulate cellular processes.
Efectos Bioquímicos Y Fisiológicos
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has a number of biochemical and physiological effects on cells. It can induce calcium-dependent activation of enzymes such as phospholipase A2, protein kinase C, and nitric oxide synthase. It can also activate transcription factors such as NF-κB and AP-1, which are involved in regulating gene expression. Physiologically, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE can induce apoptosis in certain cell types and can also stimulate the release of cytokines and other signaling molecules from immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has several advantages as a research tool. It is a highly specific calcium ionophore that can be used to study the effects of calcium on cellular processes. It is also relatively easy to use and can be added directly to cell culture media. However, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE also has some limitations. It is a toxic compound that can induce cell death at high concentrations. It can also induce calcium release from both intracellular and extracellular sources, which can complicate data interpretation.
Direcciones Futuras
There are several areas of future research for AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. One area of interest is the development of new calcium ionophores that are less toxic and more specific than AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. Another area of interest is the use of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE to study the role of calcium in disease processes such as cancer and neurodegenerative diseases. Finally, there is interest in using AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE to develop new therapies that target calcium signaling pathways in disease.
Métodos De Síntesis
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is a complex molecule that is difficult to synthesize. The most common method for synthesizing AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is through a multi-step process that involves the reaction of 2,4-pentanedione with p-phenylenediamine to form a bis-enamine intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE is widely used in scientific research to study calcium signaling and other cellular processes. It is commonly used to induce calcium release from intracellular stores and to study the effects of calcium on cellular processes such as cell proliferation, differentiation, and apoptosis. AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE has also been used to study the role of calcium in neurotransmitter release, muscle contraction, and immune cell activation.
Propiedades
Número CAS |
101710-64-9 |
|---|---|
Nombre del producto |
AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(ETHYL(2-HYDROXYETHYL)PROPYL-, DIBROMIDE |
Fórmula molecular |
C22H42Br2N2O2 |
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
ethyl-[[4-[[ethyl-(2-hydroxyethyl)-propylazaniumyl]methyl]phenyl]methyl]-(2-hydroxyethyl)-propylazanium;dibromide |
InChI |
InChI=1S/C22H42N2O2.2BrH/c1-5-13-23(7-3,15-17-25)19-21-9-11-22(12-10-21)20-24(8-4,14-6-2)16-18-26;;/h9-12,25-26H,5-8,13-20H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
SOSXBTLYISSITM-UHFFFAOYSA-L |
SMILES |
CCC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CCC)CCO.[Br-].[Br-] |
SMILES canónico |
CCC[N+](CC)(CCO)CC1=CC=C(C=C1)C[N+](CC)(CCC)CCO.[Br-].[Br-] |
Sinónimos |
(p-Phenylenedimethylene)bis(ethyl(2-hydroxyethyl)propylammonium bromid e) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



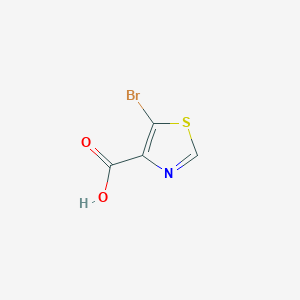
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
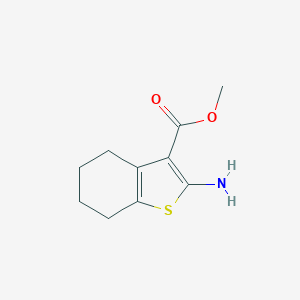
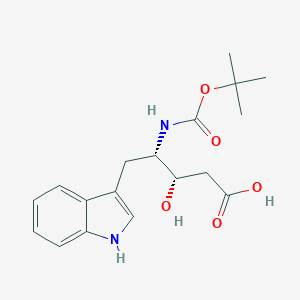
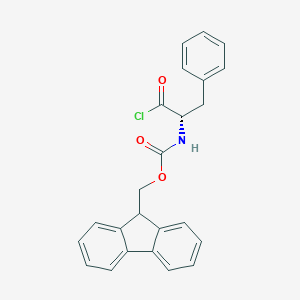
![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)
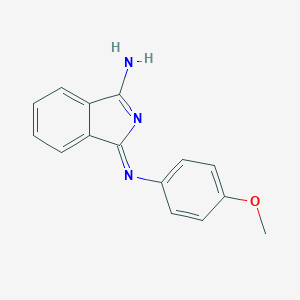

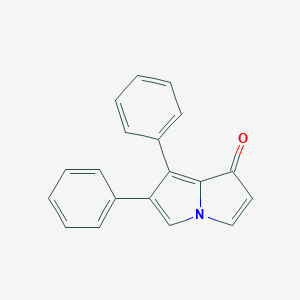
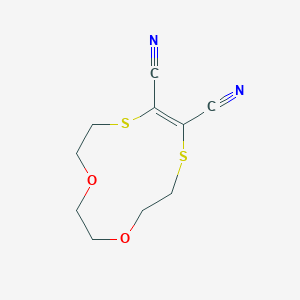
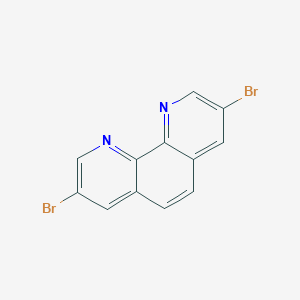
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
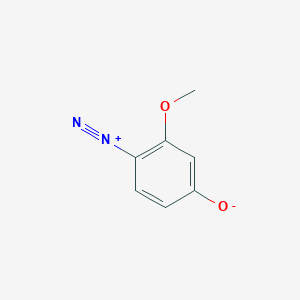
![6-Acetyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B9573.png)